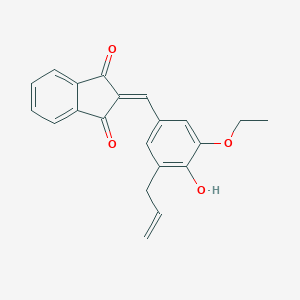
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, also known as AEHD, is a synthetic compound that belongs to the family of chalcones. It has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing derivatives of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione with improved pharmacological properties.
Synthesemethoden
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can be synthesized through the Claisen-Schmidt condensation reaction between 3-allyl-5-ethoxy-4-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
Produktname |
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione |
|---|---|
Molekularformel |
C21H18O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H18O4/c1-3-7-14-10-13(12-18(19(14)22)25-4-2)11-17-20(23)15-8-5-6-9-16(15)21(17)24/h3,5-6,8-12,22H,1,4,7H2,2H3 |
InChI-Schlüssel |
AULKPJXJCPIYHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B302393.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B302402.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![1-nitro-2-[(E)-[5-[4-(tetrazol-1-yl)phenyl]furan-2-yl]methylideneamino]guanidine](/img/structure/B302409.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)